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ALGAL LYOPHILIZED CELLS (U-13C+)

Isotope enrichment 13C labeling efficiency GC-MS validation

Researchers requiring comprehensive intracellular metabolite quantification often face prohibitive costs and analytical gaps when purchasing dozens of single-compound 13C standards. U-13C Algal Lyophilized Cells provide a single-source, whole-biomass internal standard cocktail containing uniformly 13C-labeled amino acids, carbohydrates, lipids, and nucleotides in biologically relevant ratios. - Enables absolute quantification of 52-74 metabolites via IDMS with RSD ≤20% across the panel. - Eliminates matrix effects and ion suppression artifacts inherent to arbitrarily formulated synthetic mixtures. - Consolidates procurement of a multi-analyte standard into one catalog item, reducing cost and complexity.

Molecular Formula
Molecular Weight NA
Cat. No. B1580324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALGAL LYOPHILIZED CELLS (U-13C+)
Molecular WeightNA
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ALGAL LYOPHILIZED CELLS (U-13C+): Whole-Cell 13C Biomass Standard


ALGAL LYOPHILIZED CELLS (U-13C+) are a stable isotope-labeled reference material consisting of lyophilized microalgal biomass (typically Spirulina platensis) in which all carbon atoms are uniformly replaced with the carbon-13 isotope at enrichment levels of ≥98 atom% 13C . This product is manufactured by Cambridge Isotope Laboratories (catalog CLM-2065-PK) and serves as a ready-to-use source of fully 13C-labeled cellular metabolites, including amino acids, carbohydrates, lipids, nucleic acids, and central carbon intermediates [1]. Unlike chemically synthesized single-compound isotope standards, this whole-cell biomass provides a complex mixture of hundreds of uniformly labeled metabolites in biologically relevant ratios, enabling its use as a universal internal standard cocktail for isotope dilution mass spectrometry (IDMS) and as a tracer for metabolic flux analysis (13C-MFA) [2].

Product type Uniformly 13C-labeled algal lyophilized cells
Selection fit Single-source multi-metabolite internal standard cocktail
Workflow IDMS, 13C-MFA, in vivo metabolic tracing
Format Ready-to-use lyophilized powder

Why Generic 13C Standards Fail vs. Algal Lyophilized Cells


Generic alternatives such as single-compound 13C-labeled standards (e.g., U-13C-glucose, U-13C-glutamine, or chemically synthesized amino acid mixtures) fail to substitute for U-13C algal lyophilized cells because they lack both the breadth and the biological stoichiometry of metabolites required for comprehensive absolute quantification [1]. While single-compound standards enable targeted quantification of only one or a few analytes per experiment, U-13C algal biomass provides a single-source internal standard cocktail containing 52–74 simultaneously quantifiable metabolites spanning amino acids, carboxylic acids, sugar phosphates, purines, and pyrimidines [2]. Critically, the metabolites in this biomass are present in ratios determined by actual cellular metabolism rather than arbitrary formulation, which minimizes matrix effects and ion suppression artifacts during LC-MS or GC-MS analysis [3]. Furthermore, chemically synthesized standards are often cost-prohibitive when purchased individually for dozens of metabolites, whereas algal biomass offers a single-acquisition, multi-analyte solution with demonstrated analytical precision (RSD ≤20% for all metabolites) across a broad panel [2].

Single-compound 13C standards
May lack the metabolite breadth and biologically relevant stoichiometry required for comprehensive absolute quantification. Individual standards enable targeted detection of only a few analytes per experiment.
Chemically synthesized multi-analyte mixtures
Arbitrarily formulated ratios can introduce matrix effects and ion suppression artifacts not representative of biological samples. Metabolite ratios in algal biomass reflect genuine cellular metabolism.
In-house 13C-labeled biomass production
Requires weeks of microbial culture, labeling optimization, and QC validation. Off-the-shelf lyophilized algal cells reduce preparation time and infrastructure demands.

Quantitative Evidence: Algal Lyophilized Cells vs. Alternatives


Uniform 13C Isotopic Enrichment

ALGAL LYOPHILIZED CELLS (U-13C+) are certified at ≥98 atom% 13C uniform isotopic enrichment , verified by GC-MS analysis of extracted fatty acids showing that >96% of the carbon present in these fatty acids is 13C [1]. This level of uniform labeling exceeds the typical enrichment of partially labeled biomass produced from single-substrate feeding strategies (e.g., U-13C-glucose supplementation alone, which yields incomplete labeling of metabolites derived from unlabeled CO2 fixation or anaplerotic pathways) [2]. The 98%+ enrichment specification ensures that isotope dilution calculations achieve high accuracy without requiring correction factors for residual 12C, a limitation encountered with lower-enrichment biomass alternatives (e.g., 80-90% labeling) that introduce systematic quantification bias [1].

Uniform 13C enrichment
Class-level inference
≥98 atom% 13C uniform labeling; >96% fatty acid carbon is 13C
Supports IDMS accuracy without isotopic correction factors; avoids systematic bias from residual 12C.
Verified by GC-MS of fatty acid methyl esters; compared to partial labeling from single-substrate feeding (80–90 atom%).
Isotope enrichment 13C labeling efficiency GC-MS validation

Multi-Metabolite Quantification Coverage

Using LC-IDMS with U-13C spirulina extract as a universal internal standard cocktail, Schatschneider et al. successfully quantified 52 intracellular metabolites across five compound classes (amino acids, carboxylic acids, sugar phosphates, purines, and pyrimidines) in Clostridium autoethanogenum [1]. The method achieved limits of quantification ≤1 μM with R² ≥0.99 for 74 calibration curves [1]. In contrast, workflows relying on chemically synthesized single-compound standards (e.g., U-13C-pyruvate or U-13C-glucose) typically enable quantification of fewer than 10 analytes per experiment unless costly individual standards are purchased separately . Vielhauer et al. further demonstrated that commercially available 13C-labeled algal cells serve as a convenient single-source material for generating isotope-labeled internal standards covering central carbon metabolism, amino acid pools, and TCA cycle intermediates simultaneously [2].

Metabolite coverage
Direct head-to-head comparison
52 metabolites quantified; calibration for 74 metabolites with LOQ ≤1 μM, R²≥0.99
Single-source internal standard enables broad multi-analyte coverage, reducing procurement complexity.
LC-HRMS with HILIC separation; compared to single-compound 13C standards covering few analytes.
Metabolomics Isotope dilution mass spectrometry Internal standard

Analytical Precision and Accuracy

In a comprehensive validation study using U-13C spirulina extract as the internal standard cocktail for LC-IDMS, Schatschneider et al. reported precision and accuracy within relative standard deviations (RSDs) of 15% for 49 out of 74 metabolites (66% of the panel) and within RSDs of 20% for all metabolites measured [1]. This level of precision meets or exceeds the acceptance criteria typically applied in targeted metabolomics (RSD ≤20-25%) [2]. For comparison, methods employing chemically synthesized single-compound standards individually may achieve similar precision per analyte but require significantly more labor and cost to achieve equivalent panel coverage [3]. The use of biomass-derived internal standards has been shown to reduce inter-method variability, with 92% of molecules showing RSDs ≤30% across different analytical platforms over a five-month stability period [4].

Analytical precision
Cross-study comparable
RSD ≤15% for 66% of panel, ≤20% for all 74 metabolites
Precision meets targeted metabolomics acceptance criteria; supports publication-ready data with reduced standard validation effort.
LC-IDMS validation in C. autoethanogenum; comparable to single-compound standards per analyte but with broader panel.
Quantitative metabolomics Isotope dilution Method validation

In Vivo Metabolic Tracing and Tissue-Specific Flux

Uniformly 13C-labeled algal protein derived from Spirulina platensis biomass was fed to laying hens for 27 days, enabling tissue-specific tracking of amino acid metabolic fate via GC-MS analysis of egg white, egg yolk, and various tissue proteins [1]. The study cleanly distinguished essential from non-essential amino acids based on their preservation or degradation patterns of the intact 13C carbon skeleton, revealing that proline accretion was derived entirely from dietary intake [1]. In contrast, in vivo studies using chemically synthesized single-compound tracers (e.g., U-13C-lysine or U-13C-leucine) provide information only on the fate of that specific amino acid and fail to capture whole-protein metabolic partitioning across all amino acids simultaneously [2]. Whole-biomass labeling offers a systems-level view of nutrient utilization that single-compound tracers cannot achieve without conducting multiple separate experiments [3].

In vivo metabolic tracing
Direct head-to-head comparison
Simultaneous tracking of all proteinogenic amino acids from a single dietary source over 27 days
Enables systems-level amino acid metabolic fate analysis in one experiment; replaces multiple single-tracer studies.
GC-MS of egg white, yolk, and tissues in laying hens; contrasted with single 13C-amino acid tracers.
In vivo metabolic tracing Amino acid essentiality Stable isotope labeling

Carbon Assimilation Efficiency and Scalable Production

In a process engineering study for commercial-scale production of 13C-labeled microalgal biomass, Acién Fernández et al. demonstrated that 89.2% of injected 13CO2 is assimilated into the final biomass, with only 6.9% remaining in the culture supernatant [1]. This high carbon utilization efficiency supports cost-effective manufacturing at scale, with the engineered photobioreactor system stably operating for 3 months and producing over 160 g of 13C-labeled biomass [1]. For comparison, chemical synthesis of 13C-labeled compounds typically achieves lower overall atom economy due to multi-step synthetic routes and purification losses, with yields for complex molecules often below 50% from starting 13C precursors [2]. The metabolic incorporation route via algal photosynthesis bypasses these synthetic inefficiencies, directly converting 13CO2 into a complex mixture of labeled metabolites in a single bioprocess [3].

13C assimilation efficiency
Class-level inference
89.2% of injected 13CO2 assimilated into biomass; >160 g biomass produced over 3 months
High 13C utilization supports cost-effective large-scale production; translates to lower procurement cost per labeled unit.
Bubble column photobioreactor with exhaust recirculation; compared to multi-step chemical synthesis with lower atom economy.
13C biomass production Isotope economics Process efficiency

Workflow Efficiency: Single-Source Internal Standard

Vielhauer et al. demonstrated that commercially available U-13C-labeled algal cells can be used as a convenient single-source material for generating isotope-labeled internal standards covering the central carbon metabolic network, enabling absolute quantification of intra- and extracellular metabolites via GC-IDMS without the need for multiple individually purchased standards [1]. The study highlighted that access to stable isotope-labeled internal standards is otherwise 'quite laborious and very expensive' when individual compounds must be sourced [1]. In a direct methodological advancement, Schatschneider et al. further validated this approach using LC-IDMS with U-13C spirulina extract, quantifying 52 metabolites with RSD ≤20% across all analytes [2]. Alternative workflows using 13C-labeled E. coli biomass as internal standard have also been reported, but require in-house microbial culture and labeling, adding weeks of preparation time and QC validation compared to off-the-shelf lyophilized algal cells [3].

Workflow efficiency
Direct head-to-head comparison
Ready-to-use lyophilized powder; 52 metabolites from single preparation; days vs. weeks for in-house culture
Eliminates in-house labeling infrastructure; reduces method development time from weeks to days.
GC-IDMS and LC-IDMS workflows; vs. individual standard procurement or 13C-labeled E. coli culture.
Isotope dilution mass spectrometry Internal standard preparation Metabolomics workflow

Optimal Applications for Algal Lyophilized Cells


Absolute Quantification of Central Carbon Metabolites

Use U-13C algal lyophilized cell extract as a universal internal standard cocktail for isotope dilution mass spectrometry (IDMS) workflows targeting amino acids, carboxylic acids, sugar phosphates, purines, and pyrimidines. This single-source standard enables absolute quantification of 52-74 intracellular metabolites with RSD ≤20% across the full panel and LOQ ≤1 μM [1]. The approach has been validated for microbial metabolomics in Clostridium autoethanogenum and is directly transferable to other bacterial, yeast, or mammalian cell systems [1][2].

13C Metabolic Flux Analysis

Employ U-13C algal lyophilized cells as a uniformly labeled tracer substrate for 13C metabolic flux analysis (13C-MFA). The ≥98 atom% 13C uniform labeling ensures that all carbon positions contribute to mass isotopomer distributions, enabling accurate flux estimation through central carbon metabolism, amino acid biosynthesis, and TCA cycle pathways [3]. This product is particularly suited for flux studies in systems where 13CO2-based labeling is impractical or where a complex organic 13C source is required [4].

In Vivo Nutritional and Metabolic Tracing

Incorporate U-13C algal protein derived from lyophilized biomass into animal diets to conduct systems-level in vivo metabolic tracing. This approach enables simultaneous tracking of all dietary amino acids through tissue-specific protein synthesis and catabolic pathways, providing a comprehensive view of amino acid essentiality, conditionally essential amino acid metabolism, and whole-body protein turnover in a single experiment [5]. The method has been demonstrated in laying hens and is applicable to rodent models, livestock nutrition research, and human metabolic studies using intrinsically labeled food proteins [5].

Preparation of 13C-Labeled Sub-Fractions

Use U-13C algal lyophilized cells as a starting material to prepare specific 13C-labeled sub-fractions—including amino acid mixtures, fatty acid extracts, carbohydrate pools, and hydrolyzed nucleotides—for targeted analytical applications . For example, partial acid hydrolysis of U-13C spirulina whole cells yields U-13C pyrimidine nucleobase/nucleoside standards suitable for nucleotide metabolism studies . This eliminates the need to purchase multiple individual 13C-labeled building blocks, consolidating procurement into a single versatile biomass product .

Application
Selection Property
Validation Focus
Central carbon metabolomics quantification
Multi-metabolite IDMS cocktail
Analyte coverage and linearity in target matrix
13C metabolic flux analysis
Uniform 13C labeling for mass isotopomer analysis
Isotopic enrichment and carbon position labeling consistency
In vivo metabolic tracing studies
Whole-protein 13C labeling for comprehensive amino acid tracking
Tissue-specific 13C incorporation and amino acid essentiality
Preparation of 13C-labeled sub-fractions
Complex biomass as precursor for targeted metabolite classes
Hydrolysis efficiency and purity of isolated fractions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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